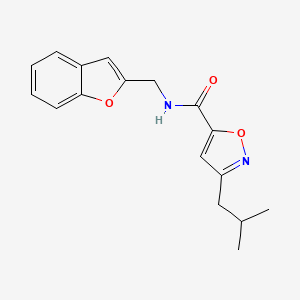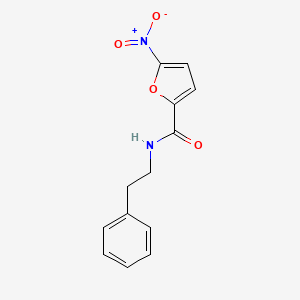
N-(1-benzofuran-2-ylmethyl)-3-isobutyl-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzofuran-2-ylmethyl)-3-isobutyl-5-isoxazolecarboxamide, also known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential pharmacological properties. This compound belongs to the class of isoxazolecarboxamides and has been found to have a range of potential applications in scientific research.
Applications De Recherche Scientifique
Disposition and Metabolism
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a compound under development for insomnia treatment, exhibits almost complete elimination over a 9-day period, mainly via feces. This indicates extensive metabolism, with principal metabolites being identified, suggesting potential for further pharmacokinetic studies (Renzulli et al., 2011).
Antimicrobial Screening
Benzofuran derivatives have been synthesized and shown excellent yields in antimicrobial screenings. These compounds, particularly those integrated with pyrazole and benzofuran moieties, have been tested against pathogenic bacteria like S. aureus and E. coli, demonstrating the potential of benzofuran compounds in developing new antimicrobial agents (Idrees et al., 2020).
Fluorescent Molecular Thermometers
Benzofurazans, when combined with polymers showing temperature-induced phase transitions, have been used to develop sensitive fluorescent molecular thermometers. This innovative approach leverages the fluorescence properties of benzofurazans affected by solvent polarity, highlighting the potential for applications in temperature-sensitive biochemical assays and research (Uchiyama et al., 2003).
Solid-phase Synthesis
Isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds have been prepared, demonstrating the feasibility of solid-phase synthesis for producing libraries of compounds with potential biological activities. This methodological advancement supports the exploration of benzofuran derivatives in drug discovery and development processes (Quan & Kurth, 2004).
Safety and Hazards
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Propriétés
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11(2)7-13-9-16(22-19-13)17(20)18-10-14-8-12-5-3-4-6-15(12)21-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOFEFGNDRNJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)



![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)
![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)
![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)
![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5577613.png)

